3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-4-6-11-7(12-14-6)5-2-1-3-10-8(5)13/h1-3H,4,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHYYGTZWOBZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,4-Oxadiazole Intermediates
The starting materials are often 3,5-disubstituted 1,2,4-oxadiazoles bearing halogenated groups such as trichloromethyl or chloromethyl groups. These are synthesized via:
- Reaction of hydroxamyl halides with nitriles under elevated temperatures, typically between 40°C and 150°C, to form the oxadiazole ring (as exemplified in US patent US3574222A).
- Fusing amidoximes with halogenated acids or anhydrides to produce halogenated oxadiazoles, which are then purified by distillation or recrystallization.
Amination of Oxadiazole Intermediates
The halogenated oxadiazoles undergo nucleophilic substitution with ammonia or primary/secondary amines to introduce amino groups:
R-trihalomethyl-1,2,4-oxadiazole + NH3 or R'NH2 → 5-(aminomethyl)-1,2,4-oxadiazole
This step is typically performed at temperatures from 0°C to 150°C, often in inert solvents such as water, methanol, or ethanol, which facilitate the reaction and ease product isolation.
Coupling with Pyridinone Moieties
The final step involves attaching the pyridinone group, which can be achieved through:
- Condensation reactions between aminated oxadiazoles and pyridinone derivatives bearing suitable functional groups (e.g., carboxylic acids, acyl chlorides).
- Cyclization of precursor intermediates , such as amino-pyridine derivatives with oxadiazole-containing compounds, under controlled conditions to form the target heterocyclic structure.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Oxadiazole ring formation | 40°C to 150°C, in inert solvents | Elevated temperatures favor ring closure; solvents like acetonitrile or benzene are common |
| Halogenation | Reflux with halogenating agents (e.g., trichloromethyl reagents) | Ensures selective halogenation at desired positions |
| Amination | 0°C to 100°C, in ammonia or amines | Excess amine often used to drive the reaction; inert solvents such as methanol or ethanol are preferred |
| Coupling to pyridinone | Reflux or microwave-assisted condensation | Use of activating agents (e.g., carbodiimides) can enhance yields |
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | References |
|---|---|---|---|---|---|
| Hydroxamyl nitrile route | Hydroxamyl halide + nitrile | Elevated temp (40-150°C) | Reflux in acetonitrile | 70-85% | US3574222A, Example 1 |
| Amidoxime fusion | Amidoxime + halogenated acid | 130-140°C | Fused in molar ratio 1:1 | 83-85% | US3574222A, Example 3 |
| Nucleophilic substitution | Halogenated oxadiazole + ammonia/amine | Room to elevated temp | In water or alcohol | 60-90% | Various examples from patent literature |
| Cyclization with pyridinone derivatives | Amino-oxadiazole + pyridinone | Reflux or microwave | In inert solvents | Variable | Literature reports |
Research Findings and Notes
- The synthesis of 1,2,4-oxadiazoles with halogenated groups is well-established, often utilizing hydroxamates and nitriles under thermal conditions.
- Nucleophilic substitution with ammonia or amines is a common route to introduce amino functionalities, with reaction efficiencies influenced by temperature, solvent, and reagent excess.
- Coupling to pyridinone derivatives can be optimized using activating agents or microwave irradiation to improve yields and reduce reaction times.
- The choice of starting material and reaction conditions significantly impacts the purity and yield of the final compound.
- Green chemistry principles, such as solvent recycling and ambient temperature reactions, are increasingly employed to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield nitriles, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
GABA Receptor Modulation
Research has indicated that derivatives of oxadiazoles, including 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, can act as agonists for GABA_A receptors. These receptors are critical targets in the treatment of various neurological disorders. In studies evaluating the binding affinity of related compounds, significant inhibition of muscimol binding was observed, suggesting that these compounds could modulate GABAergic activity effectively .
Antimicrobial Activity
Compounds containing oxadiazole moieties have been explored for their antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives and their evaluation against bacterial strains. The presence of the aminomethyl group in this compound enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents .
Photophysical Properties
The incorporation of oxadiazole units into polymer matrices has been studied for their photophysical properties. Compounds like this compound can serve as effective luminescent materials. Research has shown that these compounds exhibit promising fluorescence characteristics that can be utilized in optoelectronic devices .
Polymer Blends
In materials science, oxadiazole-containing compounds are being investigated for their role in enhancing the thermal and mechanical properties of polymer blends. The introduction of such compounds into polymer matrices can improve stability and performance under various environmental conditions .
High-Energy Density Materials (HEDMs)
The design and synthesis of high-energy density materials often involve oxadiazole derivatives due to their energetic properties. Compounds like this compound can be integrated into formulations aimed at developing insensitive munitions or explosives that are safer to handle while maintaining high energy output .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and pyridinone moieties may contribute to its binding affinity and specificity, influencing various cellular pathways and processes.
Comparison with Similar Compounds
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
- Structure: Differs by an ethyl group at position 1 of the pyridinone ring.
- Molecular Formula : C₁₀H₁₂N₄O₂; MW : 220.23 g/mol.
1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Structure : Contains a trifluoromethoxy-phenyl group on the oxadiazole and a bromobenzyl substituent.
- Key Differences: The trifluoromethoxy group increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility.
5-(3-Methoxyphenyl)-3-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,6-Naphthyridin-2(1H)-one
- Structure: Features a naphthyridine core instead of pyridinone and a methoxyphenyl-oxadiazole group.
- Molecular Formula : C₁₈H₁₄N₄O₃; MW : 334.33 g/mol.
- Key Differences : The extended aromatic system (naphthyridine) may enhance π-stacking interactions but reduce solubility. The methoxy group offers electron-donating effects, contrasting with the electron-deficient oxadiazole in the target compound .
5-[3-(3-Fluoro-4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydropyridin-2-one
- Structure : Substituted with a 3-fluoro-4-methoxyphenyl group on the oxadiazole.
- Key Differences: The fluorine atom enhances metabolic stability and hydrophobic interactions, while the methoxy group contributes to polarity. This compound’s higher lipophilicity may improve blood-brain barrier penetration compared to the aminomethyl-substituted target .
1-{[5-(1-Ethylpropyl)-1,2,4-Oxadiazol-3-yl]Methyl}-5-[3-(3-Fluoro-4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Pyridin-2(1H)-one
- Structure : Contains dual oxadiazole rings and a branched alkyl chain.
- Molecular Formula : C₂₂H₂₂FN₅O₄; MW : 439.4 g/mol.
- However, the high molecular weight and lipophilicity may compromise bioavailability .
Structural and Property Analysis Table
Key Findings and Implications
Substituent Effects: Aminomethyl Group: Enhances solubility and hydrogen-bonding capacity, making the target compound favorable for interactions with polar active sites . Lipophilic Groups (e.g., trifluoromethoxy, bromobenzyl): Improve membrane permeability but may increase metabolic instability or toxicity . Extended Aromatic Systems (e.g., naphthyridine): Boost binding affinity but reduce solubility, limiting in vivo applications .
Molecular Weight and Complexity :
- Compounds with MW > 400 g/mol (e.g., dual-oxadiazole derivatives) often face challenges in bioavailability and drug-likeness .
Electronic Properties: Electron-deficient oxadiazole rings synergize with electron-rich aromatic systems (e.g., pyridinone) for targeted π-π stacking .
Biological Activity
Overview
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound characterized by the presence of both a pyridinone core and an oxadiazole ring. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds due to its diverse biological activities.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 192.17 g/mol. The structure features an oxadiazole ring linked to a pyridinone moiety, which may enhance its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.17 g/mol |
| CAS Number | 1935598-58-5 |
The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The oxadiazole and pyridinone components can contribute to its binding affinity and specificity, influencing cellular pathways related to cancer proliferation and other diseases.
Potential Targets:
- Enzymes : Inhibition of specific enzymes involved in cancer cell proliferation.
- Receptors : Modulation of receptor activity that may lead to altered signaling pathways.
Biological Activities
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities:
- Anticancer Activity :
-
Antimicrobial Effects :
- Some derivatives demonstrate significant antimicrobial properties, making them potential candidates for treating infections.
- Anti-inflammatory and Antioxidant Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies :
- Molecular Docking Studies :
- Synthesis and Activity Correlation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
